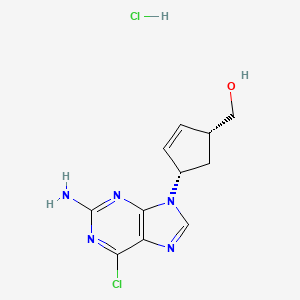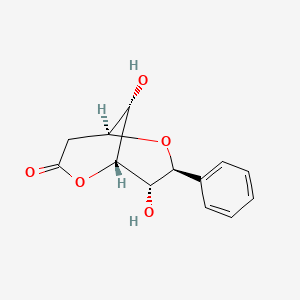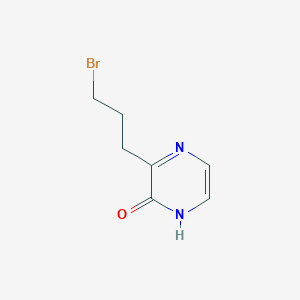
3-(3-bromopropyl)-1H-pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopropyl)-1H-pyrazin-2-one is an organic compound that belongs to the class of pyrazinones It is characterized by the presence of a bromopropyl group attached to the pyrazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-1H-pyrazin-2-one typically involves the reaction of 3-bromopropylamine with pyrazin-2-one. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bromine and hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopropyl)-1H-pyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
3-(3-Bromopropyl)-1H-pyrazin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(3-bromopropyl)-1H-pyrazin-2-one involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylamine: Similar in structure but lacks the pyrazinone ring.
3-Bromopropylbenzene: Contains a benzene ring instead of a pyrazinone ring.
(3-Bromopropyl)trimethoxysilane: Contains a silane group instead of a pyrazinone ring.
Uniqueness
3-(3-Bromopropyl)-1H-pyrazin-2-one is unique due to the presence of both the bromopropyl group and the pyrazinone ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
3-(3-bromopropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c8-3-1-2-6-7(11)10-5-4-9-6/h4-5H,1-3H2,(H,10,11) |
Clé InChI |
YDZFYHNKIGODCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=O)N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


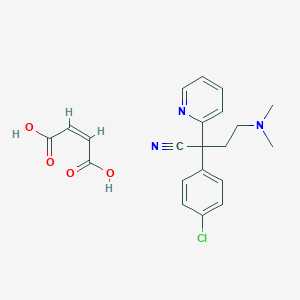

![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
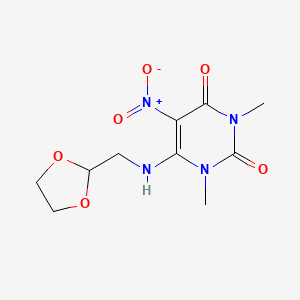
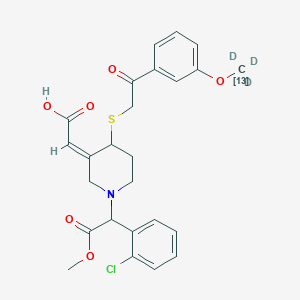

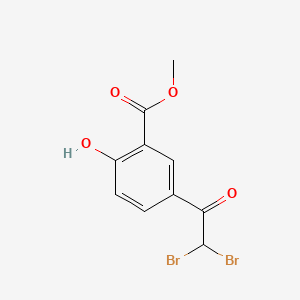
![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
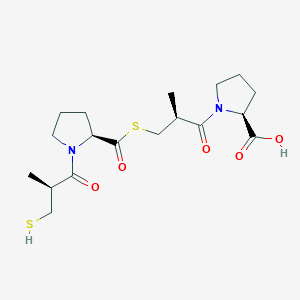
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
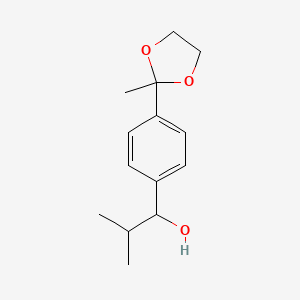
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
